Lenalidomide-acetamido-O-PEG1-C2-azide
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Overview
Description
Lenalidomide-COCH-PEG2-azido is a synthesized E3 ligase ligand-linker conjugate that incorporates the Lenalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-COCH-PEG2-azido involves multiple steps. Initially, Lenalidomide is synthesized through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . This intermediate is then coupled with a polyethylene glycol (PEG) linker and an azido group to form Lenalidomide-COCH-PEG2-azido .
Industrial Production Methods
Industrial production of Lenalidomide-COCH-PEG2-azido follows a scalable and green process. This involves the efficient reduction of the nitro group without the use of platinum group metals, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-COCH-PEG2-azido undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions to form triazoles.
Reduction Reactions: The nitro group in the intermediate can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used.
Reduction Reactions: Hydrogenation or other reducing agents like palladium on carbon (Pd/C) are used.
Major Products
Triazoles: Formed from the azido group through click chemistry.
Scientific Research Applications
Lenalidomide-COCH-PEG2-azido has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-related proteins.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Lenalidomide-COCH-PEG2-azido exerts its effects by binding to
Properties
Molecular Formula |
C19H22N6O6 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H22N6O6/c20-24-21-6-7-30-8-9-31-11-17(27)22-14-3-1-2-12-13(14)10-25(19(12)29)15-4-5-16(26)23-18(15)28/h1-3,15H,4-11H2,(H,22,27)(H,23,26,28) |
InChI Key |
NWZWXZLHKQMWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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